molecular formula C8H12N2O2 B2534692 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1502996-23-7

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2534692
CAS No.: 1502996-23-7
M. Wt: 168.196
InChI Key: FDXHXPZBABPMQV-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C8H12N2O2 It features a pyrazole ring substituted with two methyl groups and a propanoic acid moiety

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound has been classified with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the primary targets of this compound, it is challenging to summarize the affected biochemical pathways . Future studies should aim to uncover these details to provide a comprehensive understanding of the compound’s effects at the molecular level.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with appropriate reagents under controlled conditions. One common method includes the use of esterification followed by hydrolysis to obtain the desired acid. The reaction conditions often involve the use of solvents like toluene and catalysts such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
  • 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
  • 1,3-dimethyl-4-pyrazolecarboxylic acid

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(8(11)12)7-4-10(3)9-6(7)2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXHXPZBABPMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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